[4-[2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]phenyl] acetate
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Overview
Description
[4-[2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]phenyl] acetate: is a complex organic compound that features a pyrimidine ring, a thiazole ring, and a phenyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]phenyl] acetate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Pyrimidine Ring: The thiazole intermediate is then reacted with a pyrimidine derivative, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Formation of the Phenyl Acetate Group: The final step involves the esterification of the phenyl group with acetic anhydride in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Continuous Flow Chemistry: To improve reaction efficiency and scalability.
Catalyst Optimization: Using more efficient or reusable catalysts to reduce costs and environmental impact.
Purification Techniques: Employing advanced purification methods such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-[2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]phenyl] acetate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl acetate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: Typically results in the formation of alcohols or amines.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[4-[2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]phenyl] acetate: has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Biological Studies: Can be used as a probe to study enzyme interactions or cellular pathways.
Materials Science: Possible applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [4-[2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]phenyl] acetate involves its interaction with specific molecular targets. These could include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It could act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
[4-[2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]phenyl] acetate: can be compared with other compounds that have similar structural features:
[2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]phenyl acetate: Lacks the additional phenyl group, which may affect its biological activity.
[4-(Pyrimidin-2-ylamino)-1,3-thiazol-2-yl]phenyl acetate: Different positioning of the thiazole ring, leading to variations in reactivity and applications.
Conclusion
This compound: is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in both academic and industrial research.
Properties
IUPAC Name |
[4-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c1-10(20)21-12-5-3-11(4-6-12)13-9-22-15(18-13)19-14-16-7-2-8-17-14/h2-9H,1H3,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTWBKQZUMPZLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CSC(=N2)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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